![molecular formula C22H28N2O4 B12914329 6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol CAS No. 14510-48-6](/img/structure/B12914329.png)
6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is a complex organic compound belonging to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoquinoline derivatives under controlled conditions, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’-biisoquinoline
- 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]
Uniqueness
6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or selectivity in various applications.
特性
CAS番号 |
14510-48-6 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
8-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28N2O4/c1-23-7-5-13-9-17(27-3)21(25)19(15(13)11-23)20-16-12-24(2)8-6-14(16)10-18(28-4)22(20)26/h9-10,25-26H,5-8,11-12H2,1-4H3 |
InChIキー |
IGKVQCQCYJDVAM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C(=C2C1)C3=C4CN(CCC4=CC(=C3O)OC)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


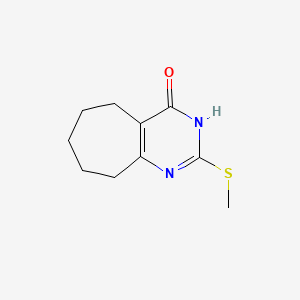
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)
![3-Methyl-7-(2-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12914260.png)

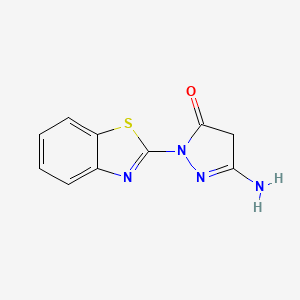
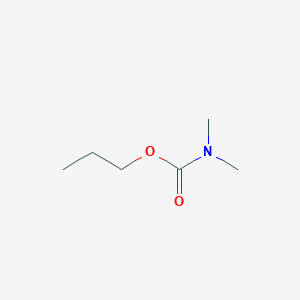
![4-Amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde](/img/structure/B12914268.png)

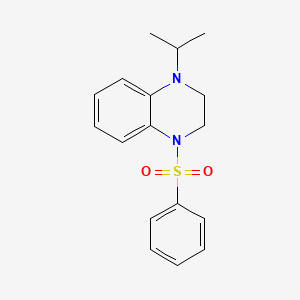
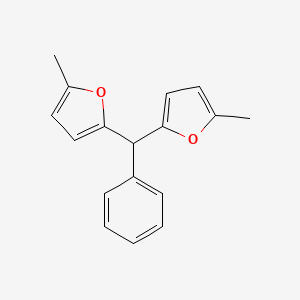
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
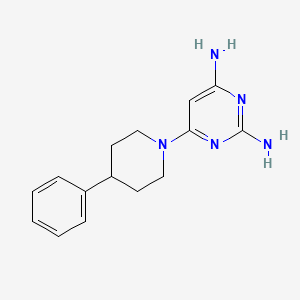
![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
